Product packaging for 6-nitro-1H-pyrrolo[3,2-b]pyridine(Cat. No.:CAS No. 1190318-66-1)

6-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1504365
CAS No.: 1190318-66-1
M. Wt: 163.13 g/mol
InChI Key: JSJBZQYLRCPBTB-UHFFFAOYSA-N
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Description

Significance of Pyrrolopyridine Isomers in Chemical Biology and Medicinal Chemistry Research

The pyrrolopyridine framework is a privileged scaffold in drug discovery, meaning it is a molecular structure that is frequently found in biologically active compounds. researchgate.net This significance stems from its structural resemblance to endogenous purines, the building blocks of DNA and RNA. This mimicry allows pyrrolopyridine derivatives to interact with a wide array of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways.

The diverse pharmacological activities of pyrrolopyridine isomers are well-documented. They form the core of drugs with applications ranging from anticancer and antiviral to anti-inflammatory and antimicrobial therapies. researchgate.netnih.govnih.gov For instance, vemurafenib, a drug used to treat melanoma, and fostemsavir, an anti-HIV medication, both contain a pyrrolopyridine core. nih.gov The specific isomer and the nature of the substituents on the pyrrolopyridine ring are critical in determining the compound's therapeutic target and efficacy. researchgate.net Researchers have explored various derivatives for their potential to treat conditions like Alzheimer's disease, tuberculosis, and different types of cancer. researchgate.netnih.gov

The following table provides a glimpse into the diverse biological activities associated with different pyrrolopyridine isomers:

Table 1: Biological Activities of Select Pyrrolopyridine Isomers
Isomer Biological Activity Reference
Pyrrolo[2,3-b]pyridine CDK8 Inhibitor, ATM Inhibitor acs.orgacs.org
Pyrrolo[3,2-c]pyridine FMS Kinase Inhibitor, Anticancer nih.govtandfonline.com
Pyrrolo[3,4-c]pyridine Analgesic, Sedative, Antidiabetic, Antiviral, Antitumor nih.gov
Pyrrolo[3,2-b]pyridine Antimicrobial (against E. coli) mdpi.com

Overview of the 1H-Pyrrolo[3,2-b]pyridine Core Structure and its Research Context

The 1H-pyrrolo[3,2-b]pyridine isomer, also known as 4-azaindole (B1209526), is a specific arrangement where the pyrrole (B145914) and pyridine (B92270) rings are fused, with the nitrogen of the pyridine ring at position 4. This particular scaffold serves as a versatile building block in the synthesis of more complex molecules with tailored biological activities.

The core structure of 1H-pyrrolo[3,2-b]pyridine possesses a unique electronic character arising from the fusion of the electron-rich pyrrole ring and the electron-deficient pyridine ring. This electronic nature influences its reactivity in chemical transformations and its binding interactions with biological macromolecules. In medicinal chemistry, derivatives of 1H-pyrrolo[3,2-b]pyridine are actively investigated for their potential as kinase inhibitors, a class of drugs that can interfere with the growth of cancer cells. The development of potent and selective inhibitors often involves the strategic placement of various functional groups onto the 1H-pyrrolo[3,2-b]pyridine core to optimize binding affinity and pharmacokinetic properties.

Below are some key physical and chemical properties of the 1H-pyrrolo[3,2-b]pyridine core:

Table 2: Properties of 1H-Pyrrolo[3,2-b]pyridine
Property Value
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
IUPAC Name 1H-pyrrolo[3,2-b]pyridine
Synonyms 4-Azaindole

Specific Academic Interest in 6-Nitro-1H-pyrrolo[3,2-b]pyridine within Pyrrolopyridine Chemistry

The introduction of a nitro group (-NO₂) onto the 1H-pyrrolo[3,2-b]pyridine scaffold at the 6-position gives rise to this compound. This specific substitution significantly alters the electronic properties of the parent molecule, making it a subject of academic interest for several reasons.

The nitro group is a strong electron-withdrawing group, which can profoundly influence the reactivity of the pyrrolopyridine ring system. This makes this compound a valuable intermediate in organic synthesis. The nitro group can be chemically transformed into other functional groups, such as an amino group (-NH₂), which can then be used to build more complex molecular architectures. This synthetic versatility is a key driver of academic interest in this compound. For instance, the synthesis of various substituted azaindoles often involves a nitration step, highlighting the importance of nitro-azaindoles as precursors. acs.org

While extensive biological data on this compound itself is not widely published, the academic interest lies in its potential as a precursor for novel therapeutic agents. The broader class of nitro-substituted heterocycles has been explored for various biological activities, and it is the potential to derivatize the nitro group that makes this compound a valuable tool for medicinal chemists. Research on related nitro-azaindole derivatives has shown their utility as key intermediates in the synthesis of compounds with anticancer properties. acs.org

The following table summarizes the key information about this compound:

Table 3: Overview of this compound
Property Value
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.14 g/mol
IUPAC Name This compound
Primary Research Interest Synthetic Intermediate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B1504365 6-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190318-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)5-3-7-6(9-4-5)1-2-8-7/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJBZQYLRCPBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676845
Record name 6-Nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-66-1
Record name 6-Nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 6 Nitro 1h Pyrrolo 3,2 B Pyridine

Electrophilic and Nucleophilic Substitution Reactions in Pyrrolopyridines

The reactivity of the pyrrolopyridine core towards substitution reactions is complex, arising from the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring. Pyrrole itself is highly reactive towards electrophilic aromatic substitution, more so than benzene, due to the delocalization of the nitrogen's lone pair electrons, which increases the electron density of the ring. pearson.com This increased nucleophilicity makes it susceptible to attack by electrophiles, typically at the 2-position (alpha to the nitrogen), as this leads to a more stabilized carbocation intermediate. pearson.comaklectures.com

Conversely, pyridine is generally resistant to electrophilic substitution due to the electronegative nitrogen atom, which deactivates the ring by pulling electron density towards itself. youtube.comyoutube.com When substitution does occur, it favors the 3-position, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the reaction intermediate. aklectures.comyoutube.com In strongly acidic media, required for many electrophilic substitutions like nitration, pyridine is protonated, which further deactivates the ring. rsc.org

In the case of 6-nitro-1H-pyrrolo[3,2-b]pyridine, the presence of the powerful electron-withdrawing nitro group (-NO₂) at the 6-position of the pyridine ring further deactivates this ring system towards electrophilic attack. The pyrrole ring, however, remains the more electron-rich portion of the molecule and is the likely site for any electrophilic substitution.

Regarding nucleophilic substitution, the pyridine ring is the more reactive partner. The electron-deficient nature of pyridine makes it susceptible to attack by nucleophiles, especially when a good leaving group is present. youtube.compipzine-chem.com The nitro group on the pyridine ring of this compound enhances this effect, making the ring system more prone to nucleophilic aromatic substitution. pipzine-chem.com

Table 1: General Reactivity of Parent Heterocycles

Heterocycle Primary Substitution Type Reactivity Relative to Benzene Preferred Position of Attack
Pyrrole Electrophilic More reactive 2-position pearson.comaklectures.com
Pyridine Nucleophilic Less reactive (electrophilic) 3-position (electrophilic) aklectures.comyoutube.com

Reduction Reactions of the Nitro Moiety and Subsequent Transformations

The nitro group is a key functional handle on the this compound scaffold, and its reduction is a critical transformation. The reduction of an aromatic nitro group typically proceeds through a six-electron process, sequentially forming nitroso and hydroxylamino intermediates before yielding the corresponding primary amine. nih.gov This transformation dramatically alters the electronic properties of the molecule; the nitro group is strongly electron-withdrawing (Hammett constant σp = +0.78), while the resulting amino group is strongly electron-donating (σp = -0.66). nih.gov This electronic reversal profoundly impacts the reactivity of the pyrrolopyridine ring system.

A variety of reagents can be employed to achieve this reduction, with the choice often depending on the presence of other functional groups within the molecule. commonorganicchemistry.com

Catalytic Hydrogenation: This is a common and efficient method. Palladium on carbon (Pd/C) is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates containing halogens where dehalogenation is a concern, Raney nickel can be a suitable alternative. commonorganicchemistry.com

Metal/Acid Systems: Metals like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) provide a milder method for reducing nitro groups to amines and are often tolerated by other reducible groups. commonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers another mild reduction method. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can be useful when hydrogenation or acidic conditions are not compatible with the substrate and can sometimes achieve selective reduction if multiple nitro groups are present. commonorganicchemistry.com

The resulting 6-amino-1H-pyrrolo[3,2-b]pyridine is a valuable intermediate. The newly introduced amino group can be further functionalized, for instance, through diazotization followed by substitution, allowing for the introduction of a wide range of other functionalities at the 6-position.

Table 2: Common Reagents for Nitro Group Reduction

Reagent/System Conditions Advantages/Disadvantages
H₂/Pd-C Catalytic hydrogenation Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com
H₂/Raney Ni Catalytic hydrogenation Useful for substrates with halogens to avoid dehalogenation. commonorganicchemistry.com
Fe/Acid Acidic (e.g., AcOH) Mild conditions, good for preserving other reducible groups. commonorganicchemistry.com
Zn/Acid Acidic (e.g., AcOH) Similar to Fe/Acid, offers mild reduction. commonorganicchemistry.com
SnCl₂ Acidic/Neutral Mild method, good functional group tolerance. commonorganicchemistry.com
Na₂S Neutral/Basic Useful for substrates sensitive to acid or hydrogenation. commonorganicchemistry.com

Heterocyclic Ring Opening and Rearrangement Mechanisms in Pyrrolopyridine Isomers

Ring transformation reactions, which involve the "scrap and build" of cyclic systems, are powerful methods in heterocyclic chemistry. nih.gov While specific ring-opening reactions for this compound are not widely documented, the principles can be understood from related systems. Such reactions are often driven by ring strain or the presence of activating functional groups. msu.edu

For instance, nucleophilic-type ring transformations are well-known for electron-deficient heterocyclic systems. In a related example, 1-methyl-3,5-dinitro-2-pyridone serves as an excellent substrate for three-component ring transformations. nih.gov When reacted with a ketone and a nitrogen source like ammonia, it can rearrange to form various nitropyridines. If cyclopentanone (B42830) is used, a cyclopenta[b]pyridine is formed, and the use of pyrrolidine-3-one as a reagent can lead to the formation of a 4-azaindole (B1209526) (1H-pyrrolo[3,2-b]pyridine) derivative. nih.gov This demonstrates how the pyridine portion of a molecule can be cleaved and rebuilt to form new fused ring systems.

The Fischer indole (B1671886) synthesis is another classic example of a rearrangement reaction that forms a pyrrole ring fused to an aromatic system. msu.edu This process involves a sequence of tautomerism, sigmatropic rearrangement, and cyclization/elimination steps. msu.edu While this is a synthetic route rather than a reaction of a pre-formed pyrrolopyridine, it highlights the types of complex mechanistic pathways that heterocyclic systems can undergo.

Acid-Base Properties and Tautomerism in Pyrrolopyridine Systems

The acid-base properties of 1H-pyrrolo[3,2-b]pyridine are determined by the two nitrogen atoms. The nitrogen in the pyridine ring has a lone pair of electrons in an sp² orbital in the plane of the ring, which is available for protonation, making it basic. In contrast, the lone pair on the pyrrole nitrogen is part of the aromatic sextet and is delocalized within the π-system, rendering it essentially non-basic. aklectures.com Therefore, protonation occurs on the pyridine nitrogen.

The presence of the 6-nitro group, a strong electron-withdrawing group, significantly decreases the basicity of the pyridine nitrogen. By pulling electron density away from the ring, it makes the lone pair on the pyridine nitrogen less available for protonation.

Tautomerism is an important consideration for pyrrolopyridine systems. The hydrogen atom on the pyrrole nitrogen can potentially tautomerize to the pyridine nitrogen, although the aromatic form (1H-pyrrolo[3,2-b]pyridine) is generally the most stable. The structure possesses both a hydrogen bond donor (the N-H of the pyrrole) and a hydrogen bond acceptor (the pyridine nitrogen), which can influence its physical properties and intermolecular interactions.

Table 3: Nitrogen Atoms in 1H-Pyrrolo[3,2-b]pyridine

Nitrogen Location Hybridization Role of Lone Pair Basicity
Pyrrole Ring sp² Part of aromatic π-system Non-basic aklectures.com
Pyridine Ring sp² In sp² orbital, available for protonation Basic aklectures.com

Metal-Catalyzed Cross-Coupling Reactions for Scaffold Modification (e.g., Suzuki cross-coupling)

Metal-catalyzed cross-coupling reactions are indispensable tools for modifying aromatic and heterocyclic scaffolds. The Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond between an organoborane and a halide or triflate, is particularly versatile. yonedalabs.comlibretexts.org

To utilize this chemistry on the this compound scaffold, a suitable leaving group must be present at the desired position. The nitro group itself is not a typical leaving group for Suzuki coupling. However, the 6-amino derivative (from reduction of the nitro group) could be converted to a halide (e.g., via a Sandmeyer reaction) or a triflate. Alternatively, a precursor like 6-chloro-1H-pyrrolo[3,2-b]pyridine can be used directly as the electrophilic partner in the reaction. sigmaaldrich.com

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a catalytic cycle: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-pyrrolopyridine, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. yonedalabs.com

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 6-position of the pyrrolopyridine core, making it a powerful method for generating diverse molecular libraries for further study. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 6 Nitro 1h Pyrrolo 3,2 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold, both ¹H and ¹³C NMR are utilized to provide a detailed structural map.

In a representative ¹H NMR spectrum of a 1H-pyrrolo[3,2-c]pyridine derivative, such as 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, distinct signals corresponding to each proton are observed. nih.gov The aromatic protons on the pyrrolopyridine core and the phenyl substituent typically appear in the downfield region (δ 7.0-9.5 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. Protons of the trimethoxyphenyl group would have characteristic shifts, with the methoxy (B1213986) protons appearing as sharp singlets. nih.gov

Similarly, the ¹³C NMR spectrum provides crucial information on the carbon framework. In the case of 6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the carbon signals are spread over a wide range, with the aromatic carbons of the heterocyclic system and attached aryl groups appearing between δ 100-160 ppm. nih.gov The carbons of the methoxy groups would be found in the more upfield region of the spectrum. nih.gov The specific chemical shifts are highly sensitive to the electronic environment, which is influenced by the presence and position of substituents like the nitro group.

Table 1: Representative ¹H NMR Data for a 1H-pyrrolo[3,2-c]pyridine Derivative (Data based on 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine)

ProtonChemical Shift (δ ppm)Multiplicity
Pyrrolo[3,2-c]pyridine H9.10s
Phenyl H8.08 - 7.91m
Pyrrolo[3,2-c]pyridine H7.80s
Phenyl H7.47t
Pyrrole (B145914) H7.34d
Pyrrole H6.80d
Trimethoxyphenyl H6.71s
Methoxy H3.95s
Methoxy H3.91s

s: singlet, d: doublet, t: triplet, m: multiplet Source: nih.gov

Table 2: Representative ¹³C NMR Data for a 1H-pyrrolo[3,2-c]pyridine Derivative (Data based on 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine)

Carbon EnvironmentChemical Shift (δ ppm)
Aromatic C (quaternary)154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28
Aromatic CH128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45
Methoxy C61.06, 56.44

Source: nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of a newly synthesized molecule.

Table 3: High-Resolution Mass Spectrometry Data for 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₂H₂₁N₂O₃361.1552361.1556
6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₁H₂₀N₃O₃362.1505362.1502
6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₄H₂₅N₂O₄405.1814405.1815

Source: nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

IR spectroscopy is used to identify specific vibrational modes of functional groups. For 6-nitro-1H-pyrrolo[3,2-b]pyridine, the IR spectrum would be expected to show characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. Additionally, the N-H stretching vibration of the pyrrole ring would appear as a band in the region of 3400-3200 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present. nih.gov

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the extended conjugated π-system of the pyrrolopyridine core, further influenced by the electron-withdrawing nitro group, would result in characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are indicative of the electronic structure of the molecule. nih.gov

Table 4: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (pyrrole)Stretch3400 - 3200
C-H (aromatic)Stretch3100 - 3000
C=C, C=N (aromatic)Stretch1600 - 1450
NO₂ (nitro)Asymmetric Stretch1550 - 1490
NO₂ (nitro)Symmetric Stretch1355 - 1315

X-ray Crystallography for Solid-State Molecular Architecture Determination

While other spectroscopic methods provide information about the connectivity and electronic structure, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for both the purification of the target compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value is dependent on the polarity of the compound and the solvent system used.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the final purification and quantitative purity analysis of the compound. A pure sample of this compound would ideally show a single sharp peak in the chromatogram under various conditions. The retention time is a characteristic property of the compound for a given column and mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. This hyphenated technique is particularly useful for analyzing complex mixtures and for confirming the identity of the peak corresponding to the target compound by simultaneously providing its retention time and mass-to-charge ratio. Commercial suppliers of related pyrrolopyridine derivatives often provide HPLC or LC-MS data to certify the purity of their products. bldpharm.com

Table 5: Chromatographic Methods and Their Applications

TechniqueApplicationKey Parameter
Thin-Layer Chromatography (TLC)Reaction monitoring, preliminary purity checkRetention Factor (Rf)
High-Performance Liquid Chromatography (HPLC)Purification, quantitative purity analysisRetention Time (t_R)
Ultra-Performance Liquid Chromatography (UPLC)High-resolution separation, purity analysisRetention Time (t_R)
Liquid Chromatography-Mass Spectrometry (LC-MS)Purity analysis with mass confirmationRetention Time (t_R), Mass-to-Charge Ratio (m/z)

Theoretical and Computational Investigations on 6 Nitro 1h Pyrrolo 3,2 B Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating the electronic properties of molecules like 6-nitro-1H-pyrrolo[3,2-b]pyridine.

Detailed Research Findings:

DFT calculations are frequently employed to optimize the molecular structure and determine the electronic distribution. For similar nitro-substituted heterocyclic compounds, DFT methods like B3LYP with basis sets such as 6-311G++ are used to study optimized geometry and HOMO-LUMO energies. researchgate.net The nitro group, being a strong electron-withdrawing group, significantly influences the electron density distribution across the pyrrolopyridine ring system. pipzine-chem.com This can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic regions of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the chemical reactivity. The energy gap between HOMO and LUMO provides information about the molecule's stability and reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitro group, making it susceptible to nucleophilic attack.

TD-DFT calculations are used to predict the electronic absorption spectra, providing insights into the molecule's behavior upon light absorption. These calculations can help identify the nature of electronic transitions (e.g., n→π* or π→π*) which are fundamental to understanding its photophysical properties.

Table 1: Representative DFT Calculation Parameters for Similar Heterocyclic Systems

Parameter Method/Basis Set Application Reference
Geometry Optimization DFT/B3LYP/6-31G(d,p) Optimization of molecular structure nih.gov
Electronic Properties DFT/B3LYP/6-311G++ HOMO-LUMO energy calculation researchgate.net
Heat of Formation DFT (various methods) Calculation of thermochemical properties researchgate.net

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms.

Detailed Research Findings:

The presence of the nitro group significantly impacts the reactivity. It deactivates the pyridine (B92270) ring towards electrophilic substitution and activates it for nucleophilic substitution. Computational studies on similar nitro-substituted heterocycles have explored reaction mechanisms such as cycloadditions. For instance, the [3+2] cycloaddition reaction between a nitro-substituted formonitrile N-oxide and alkenes was studied using wb97xd/6-311+G(d) calculations, revealing that the reaction proceeds with high regioselectivity, primarily governed by steric effects rather than electronic interactions. mdpi.com

Molecular Electron Density Theory (MEDT) has been used to study the Diels-Alder reactions of related compounds like 2-nitro-1H-pyrrole, identifying the roles of reactants as electrophiles or nucleophiles and explaining the observed chemo- and regioselectivity. researchgate.net Such studies can predict the most likely sites for chemical reactions on the this compound scaffold. The mechanism of nitro group reduction, a common transformation for such compounds, has also been a subject of study, with various proposed intermediates and pathways depending on the catalyst and reaction conditions. orientjchem.org

Table 2: Computational Approaches for Reactivity and Mechanism Prediction

Computational Method Application Key Findings for Similar Systems Reference
DFT (wb97xd/6-311+G(d)) [3+2] Cycloaddition Regioselectivity determined by steric effects. mdpi.com
MEDT (B3LYP/6-31G(d)) Diels-Alder Reaction Characterizes reactants and explains selectivity. researchgate.net
DFT Nitro Group Reduction Elucidates complex, multi-stage reaction mechanisms. orientjchem.org

Conformational Analysis and Energy Minimization Studies

Understanding the three-dimensional structure and conformational preferences of this compound is essential for comprehending its biological activity and interactions.

Detailed Research Findings:

Conformational analysis and energy minimization are typically performed using molecular mechanics or quantum mechanics methods. These studies identify the most stable (lowest energy) conformation of the molecule. For a relatively rigid structure like this compound, the orientation of the nitro group relative to the bicyclic ring system is a key conformational variable.

At room temperature, the compound is expected to be in a solid, likely crystalline, state. pipzine-chem.com The planarity of the pyrrolopyridine core is a significant feature, although the nitro group may be slightly twisted out of the plane. Energy minimization calculations help to determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformer. For instance, in a study of related pyridine derivatives, DFT calculations were used to obtain the energy-optimized structure, revealing details about bond angles and the spatial arrangement of substituents. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While specific molecular dynamics (MD) simulations for this compound are not widely reported, the principles of this technique are highly applicable.

Detailed Research Findings:

MD simulations provide insights into the dynamic behavior of a molecule over time, including its flexibility and interactions with its environment (e.g., solvent or a biological macromolecule). An MD simulation would track the atomic movements of this compound, revealing how it samples different conformations and how it interacts with surrounding water molecules or ions. This is particularly important for understanding how the molecule might behave in a biological system before binding to a target.

For related heterocyclic compounds, MD simulations have been used to study their interactions within protein binding sites, providing a more realistic picture than static docking models. These simulations can reveal the stability of ligand-protein complexes and the role of water molecules in mediating interactions.

In Silico Screening and Ligand-Protein Interaction Prediction (e.g., Molecular Docking for potential targets)

In silico methods, especially molecular docking, are pivotal in identifying potential biological targets for this compound and predicting its binding mode.

Detailed Research Findings:

The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds, including kinase inhibitors. juniperpublishers.com Molecular docking studies on various pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine derivatives have been extensively performed to predict their binding affinity and orientation within the active sites of protein targets.

For example, derivatives of the related 1H-pyrrolo[3,2-c]pyridine have been docked into the colchicine (B1669291) binding site of tubulin, with calculations suggesting hydrogen bond formation with key residues like Thrα179 and Asnβ349. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been docked into the ATP-binding site of kinases like EGFR and CDK2, showing high affinity and guiding the synthesis of potent inhibitors. nih.gov The nitro group on this compound can participate in specific "π-hole interactions" with protein residues, a noncanonical interaction that can contribute to binding affinity. researchgate.net

Potential targets for this compound could include protein kinases, given the prevalence of the azaindole core in kinase inhibitors. nih.govmdpi.com Docking studies would involve placing the 3D structure of this compound into the crystal structure of a potential protein target and scoring the interaction to estimate binding affinity.

Table 3: Examples of Molecular Docking Studies on Related Pyrrolopyridine Scaffolds

Scaffold Protein Target(s) Key Predicted Interactions Reference
1H-Pyrrolo[3,2-c]pyridine Tubulin (Colchicine site) Hydrogen bonds with Thrα179, Asnβ349 nih.gov
1H-Pyrrolo[3,2-d]pyrimidine EGFR, CDK2 High affinity for ATP-binding sites nih.gov
1H-Pyrrolo[2,3-b]pyridine FGFR1, FGFR2, FGFR3 Inhibition of kinase activity rsc.org

Advanced Research Directions and Future Perspectives in 6 Nitro 1h Pyrrolo 3,2 B Pyridine Chemistry

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The accessibility of the 6-nitro-1H-pyrrolo[3,2-b]pyridine core is fundamental for extensive research and development. While a definitive, optimized synthesis for this specific compound is not widely published, novel methodologies for related pyrrolopyridine isomers offer a blueprint for future synthetic design.

Current strategies often involve multi-step sequences starting from substituted pyridines. nih.gov For instance, the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives begins with a commercially available bromopyridine, which undergoes oxidation and subsequent nitration using fuming nitric acid in sulfuric acid to install the nitro group on the pyridine (B92270) ring. nih.gov Following this, a key intermediate is formed which then undergoes cyclization in the presence of iron powder and acetic acid to construct the fused pyrrole (B145914) ring. nih.gov

Another general approach is the construction of the pyrrole ring onto an existing pyridine. This can be achieved through various methods, including the Fischer and Madelung indole (B1671886) syntheses, which have been adapted for azaindoles. rsc.org Cyclization of appropriate precursors, such as an aminopyridine with α,β-unsaturated carbonyl compounds, is a common route to the pyrrolo[3,2-b]pyridine framework. evitachem.com

Future research will likely focus on developing more efficient, scalable, and regioselective routes. This includes one-pot syntheses and the use of modern cross-coupling reactions like the Buchwald-Hartwig and Suzuki-Miyaura reactions to build the scaffold or add diversity. nih.gov For example, a robust route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involved a chemoselective Suzuki–Miyaura cross-coupling on a di-halogenated pyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination. nih.gov The development of such methods for the this compound isomer is a critical step toward enhancing its accessibility for broader investigation.

Design of Advanced Derivatives with Modulated Biological Activities

The true potential of the this compound scaffold lies in the design of advanced derivatives with fine-tuned biological activities. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the heterocyclic system and can serve as a handle for further chemical modification, such as reduction to an amino group for subsequent derivatization. pipzine-chem.com

Structure-activity relationship (SAR) studies on the parent 1H-pyrrolo[3,2-b]pyridine and its isomers have yielded potent inhibitors for various biological targets. For example, a series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives were developed as orally available inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a promising target in oncology. nih.gov SAR studies identified compound 1k (1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative) as a potent ACC1 inhibitor with favorable bioavailability. nih.gov

In a separate study focusing on the 1H-pyrrolo[3,2-c]pyridine isomer, a series of derivatives were designed as inhibitors of tubulin polymerization, a validated anticancer strategy. nih.gov These compounds were synthesized via a Suzuki cross-coupling to introduce various aryl groups, leading to the discovery of highly potent agents. Compound 10t , featuring an indole B-ring, demonstrated the most potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC₅₀ values in the low nanomolar range (0.12-0.21 µM). nih.govsemanticscholar.org

The design of future derivatives of this compound will benefit from these insights, exploring modifications at various positions of the bicyclic core to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Biologically Active Pyrrolopyridine Derivatives This table presents data for derivatives of related pyrrolopyridine scaffolds to illustrate design strategies.

Application in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study that target's function in cells and organisms. The pyrrolopyridine scaffold is an excellent starting point for the development of such probes. biosynth.com The structural rigidity and synthetic tractability of the core allow for systematic modifications to achieve the high selectivity required for a reliable probe.

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been developed as highly selective kinase inhibitors. biosynth.com For example, selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) have been created using this scaffold. nih.gov Such a molecule, when used appropriately, can help elucidate the specific roles of CSF1R in normal physiology and in diseases like cancer and inflammatory disorders. nih.gov Similarly, the ACC1 inhibitors derived from the 1H-pyrrolo[3,2-b]pyridine core can serve as valuable tools to investigate the downstream effects of ACC1 inhibition in metabolic pathways. nih.gov

For this compound, future research could focus on developing derivatives that selectively target a particular protein. By optimizing for high affinity and specificity, these compounds could be developed into chemical probes to explore new biological pathways and validate novel drug targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds. These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers.

In the context of this compound, AI/ML models could be trained on existing data from various pyrrolopyridine derivatives and their known biological activities (e.g., kinase inhibition, antiproliferative effects). These models could then predict the activity of newly designed, virtual compounds, allowing chemists to prioritize the synthesis of molecules with the highest probability of success. This approach can significantly reduce the time and cost associated with traditional trial-and-error screening.

Exploration of New Mechanistic Insights and Target Identification

A crucial aspect of future research is to understand how these molecules exert their biological effects. For derivatives of the this compound scaffold, this involves identifying their direct molecular targets and elucidating the downstream signaling pathways they modulate.

Studies on related isomers provide a roadmap for such investigations. For instance, detailed mechanistic work on 1H-pyrrolo[3,2-c]pyridine derivatives revealed that they act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in cancer cells. nih.govsemanticscholar.org In another example, derivatives of 1H-pyrrolo[3,2-b]pyridine were confirmed to inhibit ACC1, leading to a significant reduction in the concentration of its product, malonyl-CoA, in tumors. nih.gov

Future work on this compound derivatives will involve a combination of biochemical assays, cell-based studies, and advanced techniques like chemical proteomics to identify their cellular targets. Unraveling these mechanisms is essential for the rational development of these compounds into effective and safe therapeutics and for potentially identifying novel biological targets.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-nitro-1H-pyrrolo[3,2-b]pyridine, and what are the critical parameters for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions or nitration of precursor compounds. For example, halogenated derivatives (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine) can undergo nucleophilic aromatic substitution with nitric acid or nitro sources under controlled conditions . Cyclization of 2-amino-1H-pyrrole derivatives with nitrating agents in acidic media is another route, where reaction temperature, solvent choice (e.g., acetic acid), and catalyst selection critically influence yield . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is this compound characterized in terms of structural confirmation and purity assessment?

  • Methodological Answer : Structural confirmation relies on 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify the nitro group’s position and pyrrolopyridine core. Mass spectrometry (MS) confirms molecular weight (e.g., C7H4N3O2\text{C}_7\text{H}_4\text{N}_3\text{O}_2, MW 178.13) . Purity is assessed via HPLC with UV detection (λ = 254 nm) or elemental analysis . Note: NIST spectral data for this specific compound is unavailable, requiring cross-validation with synthetic standards .

Q. What known biological activities have been reported for this compound, and which assay systems are typically employed?

  • Methodological Answer : While direct reports are limited, structurally similar pyrrolopyridines exhibit antitumor, antiviral, and central nervous system (CNS) activity . Cytotoxicity is evaluated via sulforhodamine B (SRB) assays in cancer cell lines (e.g., NCI-60 panel), measuring IC50_{50} values . For CNS targets (e.g., GluN2B NMDA receptors), radioligand binding assays and electrophysiological studies are used .

Advanced Research Questions

Q. How can researchers design this compound derivatives to enhance selectivity for neurological targets like GluN2B-containing NMDA receptors?

  • Methodological Answer : Lead optimization involves modifying substituents to improve blood-brain barrier (BBB) penetration. Reducing logP (<3) and polar surface area (PSA <60 Å2^2) enhances brain uptake . Introducing electron-withdrawing groups (e.g., fluorine) at position 3 improves GluN2B binding affinity, while minimizing off-target CYP3A4 inhibition through steric hindrance .

Q. What methodological challenges arise in assessing the metabolic stability of this compound derivatives, and how can these be addressed?

  • Methodological Answer : Nitro groups are prone to metabolic reduction, forming potentially toxic amines. Stability is assessed using liver microsomes (human/rat) with LC-MS metabolite profiling . Strategies include replacing the nitro group with bioisosteres (e.g., trifluoromethyl) or blocking metabolic hotspots via methyl substitution .

Q. In SAR studies, how does the nitro group at position 6 influence the binding affinity and functional activity of pyrrolo[3,2-b]pyridine derivatives compared to other substituents?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances π-stacking with aromatic residues in target proteins (e.g., GluN2B’s hydrophobic pocket). Compared to cyano or bromo substituents, nitro derivatives show higher potency but lower solubility. Docking studies (e.g., Glide SP) and alanine-scanning mutagenesis validate interactions .

Q. What strategies are effective in mitigating off-target effects (e.g., hERG channel binding) observed in pyrrolo[3,2-b]pyridine-based compounds during preclinical development?

  • Methodological Answer : hERG inhibition correlates with compound lipophilicity. Introducing polar groups (e.g., carboxylates) at position 6 reduces hERG binding while maintaining target affinity. Patch-clamp electrophysiology on HEK-293 cells expressing hERG channels quantifies IC50_{50} shifts .

Q. How can microwave-assisted synthesis be applied to optimize the preparation of this compound derivatives, and what advantages does it offer over conventional methods?

  • Methodological Answer : Microwave irradiation accelerates nitration and cyclization steps, reducing reaction times from hours to minutes (e.g., 3 min vs. 3 h) . This method improves regioselectivity and minimizes byproducts. Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction completion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.